Validated Utility as a Key Intermediate in the Scalable Synthesis of G12C KRAS Inhibitors
The compound is explicitly claimed and exemplified as a key intermediate (designated 'compound 5M' or related structures) in a patented, improved, and scalable synthesis route for clinical-stage G12C KRAS inhibitor candidates [1]. This patent specifically addresses solving problems of low yield and difficult purification associated with prior art processes. In contrast, general pyrimidine carbaldehyde analogs lacking the 5-fluorotetrahydropyridine moiety are not described in this high-value, disease-specific synthetic context, providing direct differentiation as a procurement-enabling intermediate for this therapeutic target.
| Evidence Dimension | Validated role in patented, scalable process for a specific high-value drug class (G12C KRAS inhibitors) |
|---|---|
| Target Compound Data | Designated as key intermediate; enables an improved, efficient, scalable method for synthesizing compounds targeting KRAS G12C mutations [1]. |
| Comparator Or Baseline | Generic pyrimidine-5-carbaldehydes or non-fluorinated tetrahydropyridine analogs |
| Quantified Difference | Qualitative (presence vs. absence in patented process); the target compound provides a direct, validated synthetic route, while comparative analogs lack this specific demonstrated utility. |
| Conditions | Patent EA045678B1, process chemistry for G12C KRAS inhibitor compounds |
Why This Matters
For procurement decisions in oncology drug discovery, using a building block validated in a patented G12C KRAS inhibitor synthesis reduces synthetic route risk and accelerates project timelines compared to unvalidated generic alternatives.
- [1] EA045678B1. (2019). Improved synthesis of a key intermediate to produce a G12C KRAS inhibitor compound. Eurasian Patent Office. Retrieved from https://patents.google.com/patent/EA045678B1/en View Source
